In Vivo Efficacy in an Oral Development Candidate
The 2,2-difluoropropyl group is a critical structural component of PF04942847, a development candidate and orally bioavailable Hsp90 inhibitor. The incorporation of the N-(2,2-difluoropropyl) amide group contributed to a profile with potent in vivo efficacy, demonstrating robust tumor growth inhibition (TGI) in a human tumor xenograft mouse model [1]. This contrasts with early hits that lacked this specific motif and possessed inferior pharmaceutical properties [2].
| Evidence Dimension | In Vivo Antitumor Efficacy (Tumor Growth Inhibition) |
|---|---|
| Target Compound Data | PF04942847 (containing the 2,2-difluoropropyl motif) demonstrated robust tumor growth inhibition in a human tumor xenograft model at orally administered doses [1]. |
| Comparator Or Baseline | Early-stage pyrrolodinopyrimidine-containing Hsp90 inhibitors lacking the optimized N-(2,2-difluoropropyl) amide substitution [2]. |
| Quantified Difference | The optimization process, which included introduction of the 2,2-difluoropropyl group, resulted in the selection of a development candidate with favorable oral bioavailability and in vivo efficacy, representing a significant advancement over earlier compounds [REFS-1, REFS-2]. |
| Conditions | Human tumor xenograft mouse model; oral administration; pharmacokinetic-pharmacodynamic modeling [1]. |
Why This Matters
This provides direct, in vivo validation that the 2,2-difluoropropyl motif can be successfully integrated into a drug-like molecule to achieve oral bioavailability and potent efficacy, which is a crucial differentiator for medicinal chemistry procurement.
- [1] Yamazaki S, Nguyen L, Vekich S, et al. Pharmacokinetic-pharmacodynamic modeling of biomarker response and tumor growth inhibition to an orally available heat shock protein 90 inhibitor in a human tumor xenograft mouse model. Journal of Pharmacology and Experimental Therapeutics. 2011;338(3):964-973. View Source
- [2] Zehnder L, Bennett M, Meng J, et al. Optimization of potent, selective, and orally bioavailable pyrrolodinopyrimidine-containing inhibitors of heat shock protein 90. Identification of development candidate 2-amino-4-{4-chloro-2-[2-(4-fluoro-1H-pyrazol-1-yl)ethoxy]-6-methylphenyl}-N-(2,2-difluoropropyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide. Journal of Medicinal Chemistry. 2011;54(10):3368-3385. View Source
